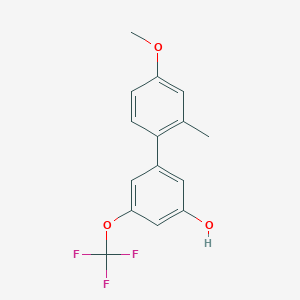

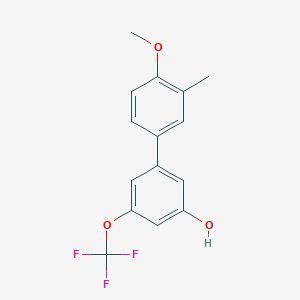

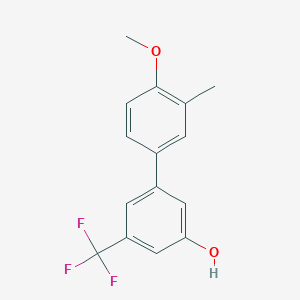

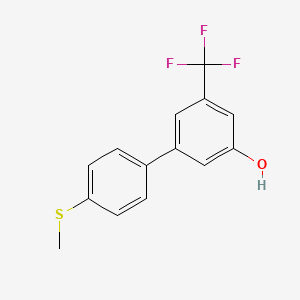

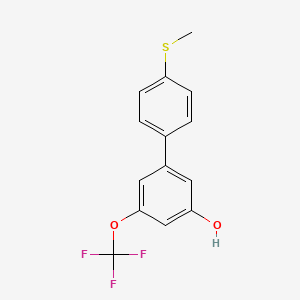

5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95%

Overview

Description

5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% (5-MTP-3-TFP) is a phenolic compound which has become increasingly important in the field of synthetic organic chemistry due to its unique properties. It is a versatile compound with a wide range of applications, including synthesis and research.

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which increases the reactivity of the substrate. This allows the reaction to proceed at a faster rate and with higher yields.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it is believed to have antioxidant and antimicrobial activity. In addition, it has been shown to increase the solubility of some drugs, which could be beneficial in drug delivery applications.

Advantages and Limitations for Lab Experiments

5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is stable at room temperature. In addition, it is soluble in a wide range of solvents, making it easy to use in reactions. The main limitation of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% is that it is a relatively new compound, and there is still much to be learned about its properties and applications.

Future Directions

The potential applications of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% are vast and can be divided into two main categories: pharmaceutical and industrial. In the pharmaceutical field, 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% could be used to synthesize new drugs, as well as to improve the solubility of existing drugs. In the industrial field, it could be used as a catalyst in the synthesis of polymers, as well as in the production of dyes and pesticides. In addition, further research could be done to better understand the biochemical and physiological effects of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95%, as well as its mechanism of action.

Synthesis Methods

The synthesis of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% involves the reaction of 4-methylthiophenol and trifluoromethoxybenzene with an acid catalyst. The reaction is carried out in a closed system, and the product is isolated by extraction with a suitable solvent. The yield of the product is typically 95%, which is why it is commonly referred to as 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95%, 95%.

Scientific Research Applications

5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as an intermediate in the synthesis of polymers, and as a reagent in the synthesis of organometallic complexes. In addition, it has been used as a substrate in enzyme-catalyzed reactions, and as a catalyst in organic reactions.

properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2S/c1-20-13-4-2-9(3-5-13)10-6-11(18)8-12(7-10)19-14(15,16)17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENMILAMAZHCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701187751 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4′-(methylthio)-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261990-20-8 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4′-(methylthio)-5-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261990-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-ol, 4′-(methylthio)-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.